Cas no 2013433-09-3 (1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester)

1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester is a specialized organic compound featuring a pyrrolidine backbone with a methoxyacetyl substituent and a tert-butyl ester group. This structure imparts stability and reactivity, making it valuable in synthetic chemistry, particularly in peptide and heterocycle synthesis. The tert-butyl ester offers protection for carboxylic acid functionalities, enabling selective deprotection under mild conditions. The methoxyacetyl group enhances solubility and modulates electronic properties, facilitating its use in intermediate transformations. Its well-defined reactivity profile makes it suitable for controlled reactions in pharmaceutical and agrochemical research, where precise functional group manipulation is critical. The compound is typically handled under inert conditions to preserve its integrity.
1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester structure
2013433-09-3 structure
Product name:1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester
CAS No:2013433-09-3
MF:C12H21NO4
MW:243.29944396019
CID:5294039

1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)10(14)8-16-4/h9H,5-8H2,1-4H3
    • InChI Key: YDTHZSZTWFGIBX-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCC1C(COC)=O

1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-797770-5.0g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-797770-0.05g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-797770-0.1g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-797770-0.25g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-797770-2.5g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
2.5g
$1509.0 2024-05-22
Enamine
EN300-797770-10.0g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-797770-0.5g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-797770-1.0g
tert-butyl 2-(2-methoxyacetyl)pyrrolidine-1-carboxylate
2013433-09-3 95%
1.0g
$770.0 2024-05-22

Additional information on 1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester

Comprehensive Overview of 1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester (CAS No. 2013433-09-3)

The compound 1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester (CAS No. 2013433-09-3) is a specialized pyrrolidine derivative with significant applications in pharmaceutical and organic synthesis. Its unique structure, featuring a methoxyacetyl group and a tert-butyl ester moiety, makes it a valuable intermediate for designing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery, particularly in modulating enzyme activity and enhancing drug delivery systems.

In recent years, the demand for pyrrolidine-based compounds has surged, driven by their versatility in medicinal chemistry. The 2-(2-methoxyacetyl) substitution in this molecule enhances its reactivity, enabling selective modifications for targeted applications. With the rise of AI-driven drug discovery and computational chemistry, compounds like 1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester are gaining attention for their role in virtual screening and molecular docking studies. This aligns with the growing trend of green chemistry, where efficient synthesis routes are prioritized to minimize environmental impact.

The tert-butyl ester group in this compound offers stability under various conditions, making it suitable for peptide coupling reactions and protecting group strategies. Its compatibility with solid-phase synthesis techniques has also been explored, particularly in the development of small-molecule libraries for high-throughput screening. As the pharmaceutical industry focuses on personalized medicine, such intermediates are critical for tailoring therapies with improved efficacy and reduced side effects.

From a synthetic perspective, CAS No. 2013433-09-3 is often discussed in the context of asymmetric synthesis and chiral auxiliaries. Its pyrrolidine core is a common scaffold in alkaloids and bioactive natural products, sparking interest in its use for natural product mimicry. Additionally, the compound's methoxyacetyl side chain provides a handle for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.

In the realm of bioconjugation, this ester derivative has shown promise for labeling biomolecules, such as proteins and nucleic acids, due to its mild reaction conditions. This aligns with the increasing demand for diagnostic probes and therapeutic conjugates in biotechnology. Furthermore, its potential in prodrug design is being investigated, as the 1,1-dimethylethyl ester can be hydrolyzed under physiological conditions to release active drug molecules.

As sustainability becomes a key focus in chemical research, the synthesis and application of 1-Pyrrolidinecarboxylic acid, 2-(2-methoxyacetyl)-, 1,1-dimethylethyl ester are being reevaluated through the lens of atom economy and catalytic efficiency. Innovations in flow chemistry and microwave-assisted synthesis are being explored to optimize its production, reducing waste and energy consumption. These advancements cater to the global shift toward eco-friendly manufacturing practices.

In summary, CAS No. 2013433-09-3 represents a multifaceted compound with broad utility in modern chemistry. Its structural features and reactivity profile make it a cornerstone for developing novel therapeutics and advanced materials. As research continues to uncover its potential, this pyrrolidine derivative is poised to play a pivotal role in addressing challenges across drug development, biotechnology, and sustainable chemistry.

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